molecular formula C11H20N4O B7925953 N*1*-Isopropyl-N*1*-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine

N*1*-Isopropyl-N*1*-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine

Cat. No.: B7925953
M. Wt: 224.30 g/mol
InChI Key: HBGYAKCTVXLQOJ-UHFFFAOYSA-N
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Description

N¹-Isopropyl-N¹-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring two distinct substituents on its primary nitrogen (N¹): an isopropyl group and a 3-methoxy-pyrazin-2-ylmethyl moiety. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is substituted with a methoxy (-OCH₃) group at position 3 and a methylene (-CH₂-) linker at position 2, connecting it to the ethylenediamine backbone.

Properties

IUPAC Name

N'-[(3-methoxypyrazin-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-9(2)15(7-4-12)8-10-11(16-3)14-6-5-13-10/h5-6,9H,4,7-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGYAKCTVXLQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=NC=CN=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-N1-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the pyrazinylmethyl group. This can be achieved through the reaction of pyrazine with methanol in the presence of a suitable catalyst to introduce the methoxy group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-Isopropyl-N1-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N1-Isopropyl-N1-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its interactions with biological molecules can provide insights into various biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry: In the industrial sector, N1-Isopropyl-N1-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which N1-Isopropyl-N1-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may bind to a particular enzyme or receptor, inhibiting its activity and leading to therapeutic effects. The molecular targets and pathways involved can vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally analogous ethane-1,2-diamine derivatives, focusing on substituent variations, molecular properties, and inferred physicochemical characteristics.

Pyrazine-Based Analogs

  • N¹-Methyl-N¹-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine (CAS: 1353989-09-9):

    • Substituents: Methyl (R₁) and 3-methoxy-pyrazin-2-ylmethyl (R₂).
    • Molecular Formula: C₉H₁₆N₄O .
    • Molecular Weight: 196.25 g/mol .
    • Key Differences: Replacing isopropyl with methyl reduces steric bulk and lipophilicity. This compound was discontinued, possibly due to stability or synthesis challenges .
  • N¹-Isopropyl-N¹-(3-methylsulfanyl-pyrazin-2-ylmethyl)-ethane-1,2-diamine (CAS: 1353980-48-9):

    • Substituents: Isopropyl (R₁) and 3-methylsulfanyl-pyrazin-2-ylmethyl (R₂).
    • Key Differences: The methoxy group is replaced with a methylsulfanyl (-SMe), enhancing hydrophobicity and altering electronic properties .

Benzyl and Substituted Benzyl Derivatives

  • N¹-Isopropyl-N¹-(4-nitro-benzyl)-ethane-1,2-diamine (CAS: 1353965-41-9): Substituents: Isopropyl (R₁) and 4-nitro-benzyl (R₂). Molecular Formula: C₁₂H₁₉N₃O₂. Molecular Weight: 237.30 g/mol.
  • N¹-Isopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine (CAS: 1181592-83-5):

    • Substituents: Isopropyl (R₁) and 2-methyl-benzyl (R₂).
    • Molecular Formula: C₁₃H₂₂N₂ .
    • Molecular Weight: 206.33 g/mol .
    • Key Differences: The 2-methyl group introduces steric hindrance near the aromatic ring, which may hinder intermolecular interactions .

Heterocyclic Substituents

  • N¹-Isopropyl-N¹-(thiazol-5-ylmethyl)-ethane-1,2-diamine (MDL: MFCD21097404):

    • Substituents: Isopropyl (R₁) and thiazol-5-ylmethyl (R₂).
    • Molecular Formula: C₉H₁₇N₃S .
    • Molecular Weight: 199.32 g/mol .
    • Key Differences: The thiazole ring contains sulfur, which may participate in hydrogen bonding or metal coordination .
  • N¹-Cyclopropyl-N¹-(6-chloro-pyridin-3-ylmethyl)-ethane-1,2-diamine (CAS: 1353946-47-0): Substituents: Cyclopropyl (R₁) and 6-chloro-pyridin-3-ylmethyl (R₂). Molecular Formula: C₁₁H₁₆ClN₃. Molecular Weight: 225.72 g/mol.

Pyrrolidine and Piperidine Derivatives

  • (S)-N¹-Isopropyl-N¹-((1-methylpyrrolidin-2-yl)methyl)-ethane-1,2-diamine (CAS: 1154171-44-4):
    • Substituents: Isopropyl (R₁) and (1-methylpyrrolidin-2-yl)methyl (R₂).
    • Molecular Formula: C₁₁H₂₅N₃ .
    • Molecular Weight: 199.34 g/mol .
    • Key Differences: The pyrrolidine ring introduces conformational flexibility and basicity due to its secondary amine .

Structural and Physicochemical Trends

Lipophilicity :

  • Pyrazine and pyridine derivatives (e.g., CAS 1353946-47-0) are more polar due to nitrogen atoms, whereas benzyl derivatives (e.g., CAS 1353965-41-9) are more lipophilic.
  • Methoxy and methylsulfanyl groups on pyrazine modulate solubility: -OCH₃ increases hydrophilicity, while -SMe enhances lipid affinity .

Steric Effects :

  • Bulky substituents like isopropyl (target compound) or 2-methyl-benzyl (CAS 1181592-83-5) may hinder molecular packing, affecting crystallization or binding to biological targets .

Biological Activity

N¹-Isopropyl-N¹-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₅N₃O
  • Molecular Weight : 169.24 g/mol
  • IUPAC Name : N¹-Isopropyl-N¹-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine

The compound features a pyrazine ring substituted with a methoxy group and an isopropyl moiety, which may influence its biological interactions.

Synthesis

The synthesis of N¹-Isopropyl-N¹-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine typically involves:

  • Starting Materials : 3-methoxy-pyrazin-2-carboxaldehyde and isopropylamine.
  • Reaction Conditions : The reaction is carried out in ethanol under reflux conditions with a catalytic amount of acid to facilitate the formation of the desired amine product.

Biological Activity

Research indicates that N¹-Isopropyl-N¹-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antitumor Activity

In vitro assays have shown that N¹-Isopropyl-N¹-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine can inhibit the growth of various cancer cell lines. The compound was tested against:

Cell Line IC₅₀ (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The biological activity of N¹-Isopropyl-N¹-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine is believed to involve:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of certain enzymes involved in metabolic pathways crucial for bacterial survival and tumor cell proliferation.
  • Receptor Binding : It has been suggested that the compound can interact with specific receptors on cell membranes, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various pyrazine derivatives, including N¹-Isopropyl-N¹-(3-methoxy-pyrazin-2-ylmethyl)-ethane-1,2-diamine, highlighting its potential as a novel antibacterial agent against resistant strains .
  • Antitumor Activity : A recent investigation in Cancer Letters reported that this compound exhibited significant cytotoxic effects on breast cancer cells through induction of apoptosis and cell cycle arrest .

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